3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-
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Overview
Description
A-366833 is a compound developed by Abbott Laboratories. It acts as an agonist at neural nicotinic acetylcholine receptors, specifically selective for the alpha4beta2 subtype. This compound has been researched for its potential use as an analgesic, although it has not passed clinical trials .
Preparation Methods
The synthesis of A-366833 involves several steps. The enantiomerically pure pharmacophore benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate is constructed from benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate through an intramolecular [1,3]-dipolar cycloaddition, reductive ring-opening reaction, chiral resolution, and intramolecular cyclization. Subsequent N-arylation of the pharmacophore with 3-bromo-5-cyanopyridine and N-Cbz deprotection with trifluoroacetic acid furnishes A-366833 .
Chemical Reactions Analysis
A-366833 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of nicotinonitrile-substituted diazabicycloheptanes.
Biology: It is used to investigate the role of nicotinic acetylcholine receptors in neural signaling and pain modulation.
Medicine: Although it has not passed clinical trials, A-366833 has shown promise as an analgesic in preclinical studies.
Industry: It is used in the development of new analgesic drugs and as a reference compound in pharmacological research
Mechanism of Action
A-366833 acts as an agonist at neural nicotinic acetylcholine receptors, specifically selective for the alpha4beta2 subtype. This receptor subtype is involved in mediating the analgesic response. The compound binds to the agonist binding site, leading to the activation of the receptor and subsequent neural signaling that results in pain relief .
Comparison with Similar Compounds
A-366833 is unique in its selectivity for the alpha4beta2 subtype of nicotinic acetylcholine receptors. Similar compounds include:
Epibatidine: A potent nicotinic acetylcholine receptor agonist with broad-spectrum analgesic activity.
ABT-594: Another nicotinic acetylcholine receptor agonist developed by Abbott Laboratories, known for its broad-spectrum antinociceptive activity.
Varenicline: A partial agonist at alpha4beta2 nicotinic acetylcholine receptors, used as a smoking cessation aid.
Compared to these compounds, A-366833 has shown an improved safety profile and broad-spectrum analgesic activity in preclinical studies .
Properties
CAS No. |
370882-41-0 |
---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1 |
InChI Key |
GPXAWLDGWSBLKM-MWLCHTKSSA-N |
SMILES |
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
Isomeric SMILES |
C1[C@@H]2CN([C@@H]2CN1)C3=CN=CC(=C3)C#N |
Canonical SMILES |
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
Appearance |
Solid powder |
Key on ui other cas no. |
370882-41-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3,6-diazabicyclo(3.2.0)heptan-6-yl)nicotinonitrile A 366833 A-366833 A366833 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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